Memotine
Overview
Description
Memantine is a medication primarily used to treat moderate-to-severe Alzheimer’s disease. It is a non-competitive moderate-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in neuronal plasticity and memory function. Memantine helps to alleviate symptoms of Alzheimer’s disease by modulating the effects of glutamate, a neurotransmitter involved in learning and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions: Memantine can be synthesized through several methods. One common method involves the reaction of 1-bromo-3,5-dimethyladamantane with ammonia, followed by hydrogenation to yield memantine. Another method involves the reaction of 1-amino-3,5-dimethyladamantane with formaldehyde and formic acid .
Industrial Production Methods: Industrial production of memantine typically involves the hydrogenation of 1-bromo-3,5-dimethyladamantane in the presence of a palladium catalyst. This method is preferred due to its high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Memantine undergoes several types of chemical reactions, including:
Oxidation: Memantine can be oxidized to form memantine N-oxide.
Reduction: Reduction reactions can convert memantine to its corresponding amine derivatives.
Substitution: Memantine can undergo substitution reactions with various electrophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Memantine N-oxide.
Reduction: Various amine derivatives.
Substitution: A range of memantine derivatives depending on the electrophile used.
Scientific Research Applications
Memantine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of adamantane derivatives.
Biology: Investigated for its neuroprotective properties and its role in modulating neurotransmitter systems.
Medicine: Primarily used to treat Alzheimer’s disease, but also explored for potential use in treating other neurodegenerative disorders such as Parkinson’s disease and multiple sclerosis.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug testing .
Mechanism of Action
Memantine exerts its effects by blocking NMDA receptor-operated ion channels, thereby reducing the excitotoxic effects of glutamate. This helps to protect neurons from damage and improve cognitive function in patients with Alzheimer’s disease. Memantine selectively blocks the pathological activation of NMDA receptors while allowing normal synaptic transmission to occur .
Comparison with Similar Compounds
Amantadine: Used to treat Parkinson’s disease and influenza.
Rimantadine: An antiviral drug used to treat influenza.
Tromantadine: Another antiviral agent.
Adapalene: Used in the treatment of acne vulgaris.
Saxagliptin and Vildagliptin: Antidiabetic agents
Comparison: Memantine is unique among these compounds due to its specific action on NMDA receptors, which makes it particularly effective in treating Alzheimer’s disease. While other compounds like amantadine and rimantadine also have neuroprotective properties, they are primarily used for different indications such as Parkinson’s disease and influenza .
Biological Activity
Memotine, a novel compound derived from memantine, has garnered attention for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various models, and comparative studies with other related compounds.
Overview of this compound
This compound is designed as a prodrug that releases hydrogen sulfide (H₂S) in the central nervous system (CNS), which is thought to enhance its neuroprotective effects. The compound retains the pharmacological profile of memantine while providing additional benefits through H₂S release, thereby addressing oxidative stress and inflammation associated with neurodegenerative conditions .
This compound functions primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , similar to memantine. It selectively blocks excessive NMDA receptor activity, which is crucial in preventing excitotoxicity—a process that can lead to neuronal injury and death. This compound's unique mechanism allows it to preferentially inhibit overactive NMDA receptors without disrupting normal synaptic transmission, making it potentially safer than other NMDA antagonists .
Key Mechanisms:
- H₂S Release : this compound releases H₂S, which has antioxidant properties and can modulate various signaling pathways involved in neuroprotection .
- Neuroprotection : It protects neuronal cells from damage induced by amyloid-beta (Aβ) oligomers and reduces reactive oxygen species (ROS) production .
- Autophagy Promotion : Similar to memantine, this compound promotes autophagy, which is critical for cellular homeostasis and survival in neurodegenerative diseases .
In Vitro Studies
Research indicates that this compound exhibits significant neuroprotective effects in vitro. For instance:
- In neuronal-like cell models treated with inflammatory agents like lipopolysaccharides (LPS) and tumor necrosis factor-alpha (TNF-α), this compound demonstrated enhanced cell viability compared to controls .
- It effectively reduced Aβ-induced cytotoxicity and aggregation, showcasing its potential as an anti-amyloid agent .
In Vivo Studies
In animal models of Alzheimer's disease:
- This compound improved spatial learning and memory retention while decreasing Aβ plaque deposition .
- It also showed promising results in protecting dopaminergic neurons from glutamate-induced toxicity, suggesting broader applications beyond AD .
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of this compound compared to memantine and other derivatives:
Compound | NMDA Receptor Activity | H₂S Release | Neuroprotection against Aβ | Autophagy Promotion | Other Effects |
---|---|---|---|---|---|
This compound | Moderate | Yes | Significant | Yes | Reduces ROS production |
Memantine | High | No | Moderate | Yes | Improves BDNF levels |
Memantine Nitrates | Moderate | No | High | Unknown | Vasodilatory effects |
Case Studies
- Neuroprotective Effects : In a study involving cortical neurons exposed to glutamate, this compound exhibited a protective effect by inhibiting calcium influx and reducing free radical production. This suggests its utility in conditions characterized by excitotoxicity .
- Inflammation Models : In models simulating neuroinflammation, this compound's ability to lower ROS levels and promote cell survival was significantly higher than that of memantine alone. This highlights its potential as a more effective treatment option for inflammatory components of neurodegenerative diseases .
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-14-6-8-15(9-7-14)20-12-17-16-5-3-2-4-13(16)10-11-18-17/h2-9H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCSCLPQKGWLDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NCCC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171551 | |
Record name | Memotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18429-69-1 | |
Record name | Memotine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Memotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEMOTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BHH3WP14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.